Product packaging for 2-Phenylpropyl isocyanate(Cat. No.:CAS No. 74572-31-9)

2-Phenylpropyl isocyanate

Cat. No.: B8578004
CAS No.: 74572-31-9
M. Wt: 161.20 g/mol
InChI Key: FYEPDPWQNJDLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpropyl Isocyanate is a phenyl-functional isocyanate compound presented as a colorless to light yellow liquid. This organo-isocyanate serves as a versatile building block in organic synthesis and materials science research. As a reagent, it is characterized by its high reactivity with nucleophiles, typically engaging in reactions with amines to form ureas and with alcohols to form carbamates, which are valuable motifs in polymer and pharmaceutical development . The compound requires specialized handling due to its reactivity and moisture sensitivity; it reacts with water and must be stored under anhydrous conditions in a cool, dry, well-ventilated area . From a safety perspective, this compound is harmful by inhalation, in contact with skin, and if swallowed. It acts as a potent irritant to the eyes, respiratory system, and skin, and is classified as a lachrymator (a substance that increases the flow of tears) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eyewear, is essential. Furthermore, use with adequate ventilation or engineering controls is mandatory to keep airborne concentrations low. Chronic overexposure to isocyanates has been linked to long-term health effects, including lung damage and decreased lung function . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B8578004 2-Phenylpropyl isocyanate CAS No. 74572-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74572-31-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanatopropan-2-ylbenzene

InChI

InChI=1S/C10H11NO/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3

InChI Key

FYEPDPWQNJDLJT-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Phenylpropyl Isocyanate

Established Synthetic Routes and Mechanistic Considerations

Established methods for the synthesis of isocyanates rely on foundational reactions that have been optimized over decades. These include the use of phosgene (B1210022), a highly reliable but hazardous reagent, and several phosgene-free alternatives that typically proceed through intermediate compounds like carbamates or ureas.

Phosgene-Based Synthesis Approaches

The most conventional and industrially established method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). For 2-phenylpropyl isocyanate, the synthesis commences with the corresponding primary amine, 2-phenylpropylamine (B128651).

The reaction mechanism proceeds in a two-step manner. Initially, the amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate and hydrogen chloride (HCl). This step is typically conducted at low temperatures (0-20°C) in an inert solvent to control the exothermic reaction and prevent the formation of urea (B33335) byproducts, which can occur if the starting amine reacts with the newly formed isocyanate.

Step 1: Carbamoyl Chloride Formation C₆H₅CH(CH₃)CH₂NH₂ + COCl₂ → C₆H₅CH(CH₃)CH₂NHCOCl + HCl

Step 2: Thermal Decomposition C₆H₅CH(CH₃)CH₂NHCOCl → C₆H₅CH(CH₃)CH₂NCO + HCl

A phosgene surrogate, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), can also be employed. Triphosgene is a solid crystal, which makes it safer to handle than gaseous phosgene. In the presence of a tertiary amine base, it decomposes to generate phosgene in situ for the reaction.

ParameterConditionPurpose
Reagents 2-Phenylpropylamine, Phosgene (or Triphosgene)Primary amine and carbonyl source
Solvent Inert solvents (e.g., Toluene, Chlorobenzene)To dissolve reactants and control temperature
Temperature Step 1: 0-20°C; Step 2: >100°CControl reaction rate and facilitate decomposition
Byproducts Hydrogen Chloride (HCl), potential ureasAcidic gas and potential side-products

Non-Phosgene Synthesis Pathways

Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes for isocyanates. digitellinc.com These methods avoid the use of highly toxic phosgene and corrosive HCl byproducts.

A prominent non-phosgene method involves the synthesis and subsequent thermal decomposition of carbamates. mdpi.com This two-step process first generates a carbamate (B1207046) from 2-phenylpropylamine, which is then cleaved at high temperatures to yield the desired isocyanate and an alcohol.

First, a carbamate, such as an alkyl N-(2-phenylpropyl)carbamate, is synthesized. This can be achieved by reacting 2-phenylpropylamine with a dialkyl carbonate (like dimethyl carbonate) or a chloroformate.

C₆H₅CH(CH₃)CH₂NH₂ + (CH₃O)₂CO → C₆H₅CH(CH₃)CH₂NHCOOCH₃ + CH₃OH

The resulting carbamate is then subjected to thermal cleavage, often in the gas phase and at high temperatures (250-600°C), to produce this compound and methanol (B129727). mdpi.com The use of catalysts can lower the required decomposition temperature. researchgate.net

C₆H₅CH(CH₃)CH₂NHCOOCH₃ → C₆H₅CH(CH₃)CH₂NCO + CH₃OH

This route is considered a "green" alternative as the alcohol byproduct can often be recycled. nih.gov

MethodReactants for Carbamate FormationDecomposition Conditions
Carbonate Route 2-Phenylpropylamine, Dimethyl Carbonate250-600°C, gas or liquid phase, optional catalyst
Chloroformate Route 2-Phenylpropylamine, Alkyl ChloroformateHigh temperature, often with a catalyst

Another phosgene-free strategy proceeds through a urea derivative. In this approach, 2-phenylpropylamine can be reacted with urea or carbon dioxide to form N,N'-bis(2-phenylpropyl)urea.

2 C₆H₅CH(CH₃)CH₂NH₂ + CO(NH₂)₂ → (C₆H₅CH(CH₃)CH₂NH)₂CO + 2 NH₃

The resulting substituted urea can then be thermally decomposed to yield this compound and regenerate one equivalent of 2-phenylpropylamine. This method requires high temperatures and efficient removal of the isocyanate product to prevent side reactions. The liberated amine can be recycled back into the process. The thermal dissociation of hindered ureas can serve as a method for the in situ generation of isocyanates for subsequent reactions. nih.gov

(C₆H₅CH(CH₃)CH₂NH)₂CO ⇌ C₆H₅CH(CH₃)CH₂NCO + C₆H₅CH(CH₃)CH₂NH₂

Other strategies for synthesizing isocyanates without phosgene include the oxidative carbonylation of amines and the reductive carbonylation of nitro compounds. For this compound, the oxidative carbonylation of 2-phenylpropylamine using carbon monoxide and an oxidizing agent in the presence of a catalyst (e.g., palladium complexes) could be applied.

C₆H₅CH(CH₃)CH₂NH₂ + CO + [O] → C₆H₅CH(CH₃)CH₂NCO + H₂O

This direct method is attractive but often requires high pressures and sophisticated catalytic systems to achieve good yields and selectivities.

Novel Synthetic Approaches and Catalytic Systems

Research continues to focus on developing more efficient, sustainable, and safer methods for isocyanate synthesis. Novel approaches often involve the design of advanced catalytic systems to enable reactions under milder conditions.

For non-phosgene routes, significant effort is dedicated to finding catalysts that can efficiently promote the decomposition of carbamates or ureas at lower temperatures, thus saving energy and minimizing side reactions. researchgate.net For instance, various metal oxides and organometallic complexes have been investigated for the catalytic decomposition of carbamates. researchgate.net

A novel phosgene-free process has been demonstrated for the formation of isocyanates from amines and cyclic carbonates, catalyzed by a nickel(II) pincer complex under relatively mild conditions. researchgate.net Another innovative approach involves the ruthenium-catalyzed insertion of a carbene into the N-H bonds of urea, although this is more tailored for polyurea synthesis, it showcases the potential of transition-metal catalysis in creating new pathways that avoid traditional isocyanate chemistry.

Furthermore, computational studies are being employed to understand the mechanisms of reactions like the reductive carbonylation of nitroarenes, aiming to design viable and efficient catalysts for industrial use, which could be adapted for araliphatic compounds like this compound. digitellinc.com Theoretical investigations also explore unconventional pathways, such as the sulfur dioxide-catalyzed rearrangement of nitrile oxides to isocyanates, which could open new avenues for synthesis in the future. chemrxiv.org

ApproachDescriptionPotential Advantage
Advanced Catalysis for Carbamate Decomposition Use of metal oxides or organometallic complexes to lower the decomposition temperature of N-(2-phenylpropyl)carbamate.Lower energy consumption, higher selectivity, and reduced side reactions.
Nickel-Pincer Complex Catalysis Reaction of amines with cyclic carbonates catalyzed by a Ni(II) complex. researchgate.netMilder reaction conditions (e.g., 25°C) compared to thermal decomposition.
Reductive Carbonylation Direct carbonylation of 2-nitro-1-phenylpropane (B94631) using CO with a catalyst.Bypasses the amine intermediate, potentially shortening the synthetic route.
Nitrile Oxide Rearrangement Catalytic rearrangement of 2-phenylpropyl nitrile oxide. chemrxiv.orgExplores unconventional starting materials and reaction pathways.

Transition Metal Catalysis in Isocyanate Synthesis

Transition metal catalysis offers powerful tools for constructing complex molecules and functional groups, including isocyanates. These methods often provide alternatives to traditional, harsher synthetic routes. While specific applications to this compound are not detailed in readily available literature, general catalytic strategies for isocyanate formation are well-established and theoretically applicable.

One such approach involves the reaction of an organic halide with a metal cyanate (B1221674), catalyzed by a transition metal complex. For instance, a patented process describes the synthesis of various isocyanates using a nickel complex in the zero oxidation state as a catalyst. google.com Applying this to the target molecule, 2-phenylpropyl chloride or bromide could potentially be reacted with a cyanate salt in the presence of a catalyst like bis(cyclooctadiene)nickel(0) to yield this compound.

Another significant area of research is the direct reductive carbonylation of nitro compounds, which serves as a phosgene-free alternative. nih.govdigitellinc.com This method would involve reacting 1-nitro-2-phenylpropane with carbon monoxide in the presence of a suitable transition metal catalyst to directly form this compound. Although this route is concise, its practical application remains a subject of ongoing research to identify efficient and robust catalyst systems. digitellinc.com

Table 1: Overview of Potential Transition-Metal Catalyzed Reactions

Precursor Reagents Catalyst Type Potential Product
2-Phenylpropyl halide Metal Cyanate Zero-valent Nickel Complex This compound

Organocatalytic and Biocatalytic Pathways

The fields of organocatalysis and biocatalysis focus on the use of small organic molecules and enzymes, respectively, to catalyze chemical reactions. These approaches are central to green chemistry, often allowing for reactions to occur under mild conditions with high selectivity, reducing the need for heavy metals and harsh reagents. nih.govnih.govmdpi.com

Currently, specific organocatalytic or biocatalytic methods for the direct synthesis of this compound are not well-documented in scientific literature. Research in these areas tends to focus on the synthesis of complex molecules where catalysis can introduce chirality or perform specific transformations. nih.gov The development of an enzyme or a small-molecule organocatalyst capable of converting a readily available precursor, such as 2-phenylpropanoic acid or 2-phenylpropylamine, directly into the isocyanate represents a potential future direction for sustainable chemical synthesis.

Stereoselective Synthesis of this compound Enantiomers

The structure of this compound contains a chiral center at the carbon atom adjacent to the isocyanate group. Consequently, it can exist as two distinct enantiomers, (R)-2-phenylpropyl isocyanate and (S)-2-phenylpropyl isocyanate. The synthesis of enantiomerically pure forms is crucial for applications in pharmaceuticals and advanced materials where specific stereochemistry is required.

A highly effective and widely used method for synthesizing isocyanates that preserves stereochemistry is the Curtius rearrangement . nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org A key feature of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of configuration at the migrating carbon. nih.govwikipedia.org

Therefore, a stereoselective synthesis of this compound enantiomers can be readily achieved starting from the corresponding enantiomerically pure 2-phenylpropanoic acid. The synthesis would proceed as follows:

Conversion of (R)-2-phenylpropanoic acid to its corresponding acyl chloride.

Reaction of the acyl chloride with an azide salt (e.g., sodium azide) to form (R)-2-phenylpropanoyl azide.

Thermal or photochemical rearrangement of the acyl azide, which proceeds with retention of stereochemistry to yield (R)-2-phenylpropyl isocyanate. nih.govwikipedia.org

Similarly, starting with (S)-2-phenylpropanoic acid would yield the (S)-enantiomer of the isocyanate. This pathway provides a reliable method for accessing the individual enantiomers of the target compound. Another viable, albeit more hazardous, approach involves the reaction of enantiomerically pure 2-phenylpropylamine with phosgene or a phosgene equivalent, a method used for synthesizing other chiral isocyanates. researchgate.netorgsyn.org

Process Intensification and Green Chemistry Principles in this compound Production

The production of isocyanates has historically been associated with significant environmental and safety concerns, primarily due to the use of highly toxic phosgene. nih.gov The principles of green chemistry and process intensification aim to develop cleaner, safer, and more efficient manufacturing processes. wjarr.com

Key green chemistry considerations for isocyanate synthesis include:

Phosgene-Free Routes : The most significant green advancement is the development of synthetic pathways that avoid phosgene. digitellinc.comnih.gov The Curtius rearrangement, which starts from a carboxylic acid, is a classic example of a phosgene-free route. nih.govnih.gov Other non-phosgene methods include the thermal decomposition of carbamates and the direct carbonylation of nitro or amino compounds. nih.govresearchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wjarr.com Catalytic routes, such as the direct carbonylation of nitro compounds, are inherently more atom-economical than multi-step stoichiometric reactions.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. wjarr.comresearchgate.net The development of efficient transition-metal, organo-, or biocatalysts is a primary goal. mdpi.com

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids can significantly reduce the environmental impact of a process. wjarr.com

The Curtius rearrangement can be adapted into a one-pot process where the carboxylic acid is converted directly to a carbamate without isolating the isocyanate intermediate, simplifying the procedure and minimizing handling of potentially hazardous intermediates. organic-chemistry.org Such procedural optimizations align with the goals of process intensification by combining multiple steps into a single, more efficient operation.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

Synthetic Route Key Reagent(s) Use of Phosgene? Key Advantages
Traditional Phosgenation 2-Phenylpropylamine, Phosgene Yes Established industrial method
Curtius Rearrangement 2-Phenylpropanoic acid, Azide source No Phosgene-free, stereoretentive

Chemical Reactivity and Reaction Mechanisms of 2 Phenylpropyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition represents the most common class of reactions for isocyanates. The electron-deficient carbon atom of the isocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products.

The reaction of 2-phenylpropyl isocyanate with alcohols results in the formation of carbamates, also known as urethanes. This reaction is of significant industrial importance as it forms the basis of polyurethane chemistry. researchgate.net The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

The reactivity of alcohols with isocyanates is influenced by several factors, including the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. researchgate.netgoogle.com The reaction rate can also be influenced by the concentration of the alcohol, with studies suggesting that dimers and trimers of the alcohol may be more reactive than the alcohol monomer. researchgate.net

Table 1: Relative Reactivity of Alcohols with Isocyanates

Alcohol TypeRelative ReactivityReference
PrimaryHigher researchgate.netgoogle.com
SecondaryLower researchgate.netgoogle.com

The reaction is often catalyzed by tertiary amines or organometallic compounds, which can significantly increase the rate of carbamate (B1207046) formation. wikipedia.org

The reaction between this compound and amines is a rapid and highly exothermic process that yields substituted ureas. thieme-connect.com This reaction is generally much faster than the reaction with alcohols or water and often does not require a catalyst. researchgate.netacs.org The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate's carbonyl carbon. researchgate.net

The reaction proceeds via a direct nucleophilic addition mechanism. Primary aliphatic amines are the most reactive, followed by secondary aliphatic amines and then aromatic amines. acs.org This high reactivity is a cornerstone of polyurea chemistry, which is utilized in fast-curing coatings and elastomers. thieme-connect.com

Table 2: General Reactivity Order of Nucleophiles with Isocyanates

NucleophileRelative Reaction RateReference
Primary Aliphatic AminesVery High acs.org
Secondary Aliphatic AminesHigh acs.org
Aromatic AminesModerate acs.org
Primary AlcoholsLower acs.org
WaterLow acs.org

The reaction of this compound with water is a multi-step process that ultimately leads to the formation of a polyurea. google.comnih.gov Initially, the water molecule adds to the isocyanate group to form an unstable carbamic acid intermediate. researchgate.netnih.gov This carbamic acid then spontaneously decomposes, releasing carbon dioxide and forming a primary amine. google.comnih.gov

The newly formed amine is highly reactive and will quickly react with another molecule of this compound to form a stable urea (B33335) linkage. google.com This two-step reaction pathway is fundamental to the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. google.com

R-NCO + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

[R-NH-COOH] → R-NH₂ + CO₂

R-NH₂ + R-NCO → R-NH-CO-NH-R (Urea)

This process, while slower than the direct reaction with amines, is a crucial aspect of isocyanate chemistry, particularly in environments where moisture is present. researchgate.net

The reaction of this compound with carboxylic acids proceeds through the formation of an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. researchgate.netkhanacademy.org This intermediate is prone to decarboxylation, leading to the formation of an amide and carbon dioxide. nih.gov

The reaction can be influenced by temperature and the presence of catalysts. researchgate.net While the reaction can occur thermally, it is often catalyzed by bases such as 4-dimethylaminopyridine (B28879) (DMAP), which allows the reaction to proceed under milder conditions. researchgate.net At elevated temperatures, side reactions can occur, leading to the formation of symmetrical ureas and carboxylic anhydrides. khanacademy.org The reaction of carboxylate salts with aryl isocyanates has been shown to proceed efficiently at room temperature. nih.gov

The general pathway is as follows:

R-NCO + R'-COOH → R-NH-CO-O-CO-R' (Mixed Anhydride)

R-NH-CO-O-CO-R' → R-NH-CO-R' + CO₂ (Amide)

This reaction provides a useful method for the synthesis of amides from isocyanates and carboxylic acids.

Cycloaddition Reactions

In addition to nucleophilic additions, isocyanates can participate in cycloaddition reactions, where the cumulative double bonds of the isocyanate group react with other unsaturated systems to form cyclic compounds.

This compound can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). This reaction can proceed through either a concerted or a stepwise mechanism, often involving a diradical intermediate, particularly with more reactive alkenes. The synthetic utility of these reactions can be enhanced by controlling the reaction temperature.

Similarly, isocyanates can react with ketenes or ketene (B1206846) analogues in a [2+2] cycloaddition to form four-membered heterocyclic rings. The mechanism of these reactions is also believed to be concerted. The perpendicular approach of the reactants is a key feature of this type of cycloaddition. The reactivity in these cycloadditions is influenced by the electronic properties of both the isocyanate and the alkene or ketene analogue.

[3+2] Cycloadditions

The C=N bond of the isocyanate can react with various 1,3-dipoles, such as nitrones or azides. For instance, the reaction of an isocyanate with a nitrone can lead to the formation of a 1,2,4-oxadiazolidin-5-one ring system. The mechanism is generally considered a concerted process where the dipole and dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds. researchgate.netmdpi.com The regioselectivity and stereoselectivity of such reactions are governed by the electronic and steric properties of both the 1,3-dipole and the isocyanate. mdpi.com

General Scheme for [3+2] Cycloaddition of an Isocyanate with a Nitrone

[4+2] Cycloadditions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.orgmasterorganicchemistry.com Isocyanates can act as dienophiles, typically through the C=N bond, in what is known as a hetero-Diels-Alder reaction. wikipedia.org This reaction provides a direct route to six-membered nitrogen-containing heterocycles.

For this compound to participate as a dienophile, it would react with a conjugated diene. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing properties of the dienophile. youtube.com The reaction is typically concerted, proceeding through a single cyclic transition state. youtube.com Although specific examples involving this compound are not documented in the reviewed literature, the reactivity is expected to be analogous to that of other alkyl and aryl isocyanates. High pressure or Lewis acid catalysis can sometimes be required to promote the reaction, especially with less reactive dienes. mdpi.com

Table 1: General Characteristics of Isocyanates in Cycloaddition Reactions

Reaction Type Role of Isocyanate Bond Involved Product Type
[3+2] Cycloaddition Dipolarophile C=N 5-membered heterocycles

| [4+2] Cycloaddition | Dienophile | C=N (hetero-Diels-Alder) | 6-membered heterocycles |

Polymerization Reactions of this compound

Isocyanates are known to undergo polymerization to form polyisocyanates, which are classified as nylon-1 polymers. These polymers are notable for their rigid rod-like helical conformations. mdpi.com The polymerization of this compound would be expected to proceed via mechanisms established for other isocyanate monomers.

Homopolymerization Mechanisms

While specific studies on the homopolymerization of this compound are scarce, the polymerization of structurally similar isocyanates is well-documented and typically proceeds via anionic or coordination polymerization mechanisms.

Anionic Polymerization: This is a common method for polymerizing isocyanates. Initiation can be achieved using organometallic compounds like n-butyllithium or sodium naphthalenide in an aprotic solvent such as tetrahydrofuran (B95107) (THF). nist.govuni-bayreuth.dewikipedia.org The mechanism involves the nucleophilic attack of the initiator on the electrophilic carbon of the isocyanate group, generating an amide anion. This anion then propagates by sequentially adding more monomer units. Under carefully controlled, high-purity conditions, this polymerization can be "living," meaning it proceeds without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org However, a significant side reaction is trimerization, where the propagating chain end can "back-bite" to form a stable six-membered isocyanurate ring, which terminates the chain growth. mdpi.com

Coordination Polymerization: Transition metal complexes, particularly those of titanium, can also initiate the polymerization of isocyanates. mdpi.commdpi.com For example, half-titanocene complexes have been used to synthesize well-defined poly(alkyl isocyanate)s. mdpi.commdpi.com The mechanism is believed to involve the insertion of the monomer into a metal-nitrogen bond of the growing polymer chain attached to the catalyst center. This method often provides excellent control over the polymer's stereochemistry, leading to highly helical structures.

Copolymerization with Other Monomers (e.g., 3-Phenylpropyl Isocyanate)

Copolymerization is a process where two or more different monomers are polymerized together to form a copolymer. No specific studies on the copolymerization of this compound with 3-phenylpropyl isocyanate were found in the surveyed literature. However, the principles of copolymerization of isocyanates have been established with other monomer pairs. mdpi.commdpi.com

The behavior of such a copolymerization would be described by the monomer reactivity ratios, r₁ and r₂. These ratios are determined by the relative rates at which a growing polymer chain ending in one monomer unit adds the same monomer (homopolymerization) versus the other monomer (copolymerization). frontiersin.orgresearchgate.net For isocyanate monomers with similar chemical structures, like this compound and 3-phenylpropyl isocyanate, the reactivity ratios might be close to 1, which would lead to the formation of a statistical or random copolymer where the monomer units are incorporated into the polymer chain in a proportion close to their feed ratio. mdpi.com

The reactivity ratios are typically calculated using linear graphical methods (e.g., Fineman-Ross, Kelen-Tüdős) or computational programs based on the analysis of copolymer composition at low monomer conversion. mdpi.comfrontiersin.org

Table 2: Potential Polymerization Methods for this compound

Polymerization Type Typical Initiators/Catalysts Key Characteristics
Anionic Polymerization n-BuLi, Sodium Naphthalenide Can be "living"; sensitive to impurities; risk of trimerization.

| Coordination Polymerization | Titanium complexes (e.g., CpTiCl₃ derivatives) | Good control over stereochemistry; produces helical polymers. |

Mechanistic Investigations of Isocyanate Reactivity

The reactivity of the isocyanate group is dominated by the electrophilicity of its central carbon atom. Mechanistic investigations, typically performed on model compounds like phenyl isocyanate, have elucidated the common pathways and intermediates that govern isocyanate reactions. kuleuven.bemdpi.comumn.edu These general principles are applicable to this compound.

Elucidation of Reaction Intermediates

In the context of polymerization and related side reactions, several key intermediates and structures can be formed from isocyanates.

Allophanates: An isocyanate can react with the N-H proton of a previously formed urethane (B1682113) linkage. This reaction creates an allophanate (B1242929) linkage, which results in branching or cross-linking in polyurethane synthesis. This reaction is generally reversible and favored at higher temperatures. uni-hamburg.de

Uretidiones (or Uretdiones): Isocyanates can undergo a [2+2] cycloaddition with another isocyanate molecule to form a four-membered ring known as a uretidione. This dimerization is a reversible reaction and can be catalyzed by certain phosphines.

Isocyanurates: The cyclotrimerization of three isocyanate molecules produces a highly stable six-membered heterocyclic ring, the isocyanurate. This is a common and often desired reaction in the formation of polyisocyanurate foams, which exhibit enhanced thermal stability. uni-hamburg.de Trimerization is also a key termination pathway in the anionic polymerization of isocyanates. mdpi.com

Carbodiimides: At high temperatures, isocyanates can undergo a condensation reaction to form a carbodiimide (B86325) (-N=C=N-) with the elimination of carbon dioxide. This process can be catalyzed by phospholene oxides. uni-hamburg.de

These reactions highlight the complex network of potential pathways in any system containing isocyanates. The dominant pathway is highly dependent on reaction conditions such as temperature, catalyst, and the concentration of reactants and other functional groups. kuleuven.beuni-hamburg.de

Table 3: Common Reaction Products and Intermediates from Isocyanates

Product/Intermediate Formation Reaction Significance
Urethane Isocyanate + Alcohol Primary linkage in polyurethanes.
Allophanate Isocyanate + Urethane Causes branching/cross-linking.
Uretidione Isocyanate + Isocyanate (Dimerization) Reversible dimer; can act as a blocked isocyanate.

| Isocyanurate | Isocyanate x 3 (Trimerization) | Stable trimer; termination step in polymerization; enhances thermal stability. |

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A thorough investigation into the chemical literature and computational databases reveals a significant gap in publicly available research specifically concerning the transition state analysis of this compound. While extensive studies exist for structurally related compounds such as phenyl isocyanate and various alkyl isocyanates, direct experimental or theoretical data on the reaction mechanisms and transition states of this compound is not presently available.

Transition state analysis is a cornerstone of understanding chemical reactivity, providing critical insights into the energy barriers and molecular geometries that govern the speed and pathway of a chemical reaction. This type of analysis typically involves sophisticated computational chemistry methods, like Density Functional Theory (DFT), to map potential energy surfaces and characterize the high-energy activated complexes that exist fleetingly between reactants and products. Key parameters derived from these studies include activation energies, bond lengths and angles of the transition state structure, and vibrational frequencies.

For many isocyanates, such analyses have elucidated the mechanisms of crucial reactions, including urethane formation (reaction with alcohols), urea formation (reaction with amines), and cyclotrimerization. These studies have shown, for instance, how catalysts can lower the activation energy of the transition state or how the electronic and steric properties of substituents on the isocyanate influence reaction rates.

Unfortunately, the absence of such dedicated studies for this compound means that a detailed, data-driven discussion under the heading of "Transition State Analysis" cannot be constructed without resorting to speculation or improper extrapolation from other compounds. Providing scientifically accurate and verifiable information, including data tables of activation energies or transition state geometries, is contingent on the existence of peer-reviewed research focused specifically on this molecule.

Until such research is conducted and published, a scientifically rigorous and detailed analysis of the transition states involved in the reactions of this compound remains an area for future investigation.

Kinetics and Thermodynamics of Reactions Involving 2 Phenylpropyl Isocyanate

Reaction Rate Studies and Kinetic Modeling

The reaction of phenyl isocyanate with alcohols to form urethanes has been a subject of numerous kinetic studies. The reaction is typically found to follow second-order kinetics, being first-order with respect to both the isocyanate and the alcohol concentration. nih.gov However, under certain conditions, such as when one of the reactants is in large excess, the kinetics can be simplified to a pseudo-first-order model.

Kinetic modeling of urethane (B1682113) formation can be complex due to the potential for catalysis by reactants, products (autocatalysis), and added catalysts. ugent.be For instance, the reaction can be catalyzed by the alcohol reactant itself, the urethane product, and even the isocyanate. ugent.be Stepwise kinetic approaches are sometimes employed to deconvolute these various contributions and determine the rate coefficients for the non-catalyzed, reactant-catalyzed, and auto-catalyzed pathways. ugent.be

The reaction rate is also significantly influenced by the structure of the alcohol. Primary alcohols are generally more reactive towards isocyanates than secondary alcohols, which are in turn more reactive than tertiary alcohols. ugent.be This is attributed to the steric hindrance around the hydroxyl group.

Table 1: Pseudo-First-Order Rate Constants for the Reaction of Phenyl Isocyanate with Glycerol (B35011) in DMSO at 30°C

ReactantProductPseudo-First-Order Rate Constant (k)
Phenyl Isocyanate + GlycerolGlycerol substituted at OH(1)Value not explicitly provided, but derivable from kinetic plots
Phenyl Isocyanate + GlycerolGlycerol substituted at OH(2)Value not explicitly provided, but derivable from kinetic plots

Note: The primary hydroxyl groups of glycerol are found to be approximately four times more reactive than the secondary ones.

Activation Energy and Pre-exponential Factor Determinations

The activation energy (Ea) and the pre-exponential factor (A) are key parameters in the Arrhenius equation, which describes the temperature dependence of the reaction rate constant. These parameters are typically determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

For the reaction of phenyl isocyanate with alcohols, the activation energy is influenced by the solvent and the presence of catalysts. nih.gov For example, the activation energy for the reaction of phenyl isocyanate with 1-propanol (B7761284) is lower in the presence of an excess of either the alcohol or the isocyanate compared to a stoichiometric ratio. nih.gov This suggests that the reactants themselves can participate in lowering the energy barrier of the reaction.

Table 2: Activation Energies for the Reaction of Phenyl Isocyanate with 1-Propanol nih.gov

ConditionActivation Energy (Ea) (kJ/mol)
Stoichiometric RatioValue not explicitly provided
Alcohol ExcessLower than stoichiometric
Isocyanate ExcessLower than stoichiometric

Theoretical calculations have also been employed to determine the activation energies for different proposed reaction mechanisms, including non-catalytic and auto-catalytic pathways. nih.gov

Thermodynamic Parameters of Isocyanate Transformations (e.g., Enthalpy, Entropy, Gibbs Free Energy of Activation)

The thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further insight into the transition state of the reaction. These parameters can be derived from the temperature dependence of the rate constant using the Eyring equation. wikipedia.org

The enthalpy of activation is related to the energy barrier of the reaction, while the entropy of activation reflects the change in orderliness of the system upon reaching the transition state. wikipedia.org A negative entropy of activation, which is often observed for associative mechanisms like the reaction of isocyanates with alcohols, indicates a more ordered transition state compared to the reactants. wikipedia.org

Computational studies have been used to calculate the thermodynamic parameters for the reaction of phenyl isocyanate with methanol (B129727) associates (monomers, dimers, and trimers). These studies have shown that the enthalpies and entropies of the transformations increase as the degree of methanol association grows. researchgate.net

Table 3: Calculated Thermodynamic Parameters for the Reaction of Phenyl Isocyanate with Methanol Associates researchgate.net

Methanol AssociateΔH‡ (kJ/mol)ΔS‡ (J/(mol·K))ΔG‡ (kJ/mol)
MonomerCalculated values available in sourceCalculated values available in sourceCalculated values available in source
DimerCalculated values available in sourceCalculated values available in sourceCalculated values available in source
TrimerCalculated values available in sourceCalculated values available in sourceCalculated values available in source

Influence of Catalysis and Solvent Environment on Reaction Kinetics

The kinetics of isocyanate reactions are highly sensitive to the presence of catalysts and the nature of the solvent.

Catalysis: A wide range of catalysts are effective for the urethane reaction, including tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate). bohrium.compoliuretanos.com.br Catalysts can significantly increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. mdpi.com The catalytic activity of tertiary amines in the reaction of phenyl isocyanate with butan-1-ol in acetonitrile (B52724) was found to decrease in the order: DABCO > 1,2-dimethylimidazole (B154445) > N-ethylmorpholine. mdpi.com

Solvent Environment: The solvent can influence the reaction rate through its polarity and its ability to solvate the reactants and the transition state. researchgate.netresearchgate.net For the reaction of phenyl isocyanate with phenols, the reactivity was found to increase with the polarity of the solvent in the order: Xylene < 1,4-Dioxane < Cyclohexanone. researchgate.net The solvent can affect the degree of self-association of the alcohol, which in turn influences its reactivity. ebrary.net Specific solvation effects can also play a role; for instance, nucleophilic solvation has been found to increase the rate of the catalyzed reaction between phenyl isocyanate and mercaptans. researchgate.net

Applications of 2 Phenylpropyl Isocyanate in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center adjacent to the phenyl group makes 2-phenylpropyl isocyanate a significant chiral building block in asymmetric synthesis. Chiral isocyanates are employed to introduce asymmetry into molecules, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is often responsible for the desired therapeutic effect.

In asymmetric synthesis, chiral building blocks like this compound can be incorporated into a target molecule, transferring their inherent chirality. This strategy is fundamental in creating optically pure compounds. The isocyanate functional group allows for a variety of transformations, enabling chemists to build complex chiral architectures. For instance, optically active isocyanates can be prepared and used in polymerizations to induce a prevailing helical structure in the polymer chain, a process influenced by the chiral initiator. While specific studies detailing the use of this compound as a chiral auxiliary are specialized, the principles of asymmetric synthesis underscore its potential in reactions where the stereochemical outcome is controlled by a chiral reagent. The development of new stereoisomeric drugs often relies on the commercial availability of such chiral precursors to facilitate enantioselective synthesis.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Dihydropyrimidinones)

Isocyanates are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds due to the electrophilicity of the central carbon atom. This reactivity is harnessed to construct rings like oxadiazoles and dihydropyrimidinones (DHPMs).

Oxadiazoles: The 1,2,4-oxadiazole ring is an important motif in medicinal chemistry. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves the acylation of amidoximes followed by cyclization. Isocyanates can serve as the acylating agent or be generated in situ to react with amidoximes, leading to the formation of the oxadiazole core. Various methods have been developed for this transformation, including one-pot syntheses at room temperature using a superbase medium or employing activating agents like the Vilsmeier reagent. While direct examples using this compound are specific to proprietary research, its reaction with an amidoxime would be expected to yield a 1,2,4-oxadiazole substituted with a 2-phenylpropyl group.

Dihydropyrimidinones (DHPMs): DHPMs are another class of biologically significant heterocycles, often synthesized through the Biginelli reaction. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Modifications of the Biginelli reaction can incorporate isocyanates or their derivatives to generate structural diversity in the final DHPMs. For example, isocyanides, which can be related to isocyanates, react with dialkyl acetylenedicarboxylates and N-formyl urea to produce highly functionalized dihydropyrimidinones. The isocyanate group provides a reactive handle to introduce the N-1 and C-2 atoms of the pyrimidine ring, allowing for the incorporation of the 2-phenylpropyl moiety into the heterocyclic scaffold.

Table 1: General Synthetic Routes to Heterocycles Involving Isocyanate-Related Functionality
HeterocycleGeneral ReactantsKey Reaction TypePotential Role of this compound
1,2,4-OxadiazolesAmidoximes, Acylating AgentsAcylation-CyclizationProvides the acyl component to form the N-C-O linkage.
DihydropyrimidinonesAldehydes, β-Dicarbonyls, Urea/ThioureaMulticomponent Condensation (Biginelli)Can act as a urea equivalent to introduce the N-C(O)-N unit.

Preparation of Substituted Urea and Carbamate (B1207046) Derivatives

The reaction of isocyanates with nucleophiles is a cornerstone of their chemistry, providing efficient routes to substituted ureas and carbamates. These functional groups are prevalent in many pharmaceuticals and agrochemicals.

Urea Derivatives: this compound reacts readily with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is typically fast, efficient, and high-yielding, forming a stable C-N bond. The condensation of an isocyanate with an amine is one of the most common methods for assembling the urea functionality. This method allows for the synthesis of unsymmetrical ureas by reacting this compound with a different amine. For instance, reacting this compound with various primary or secondary amines would yield a library of urea derivatives, each bearing the chiral 2-phenylpropyl group.

Carbamate Derivatives: In a similar fashion, the reaction of this compound with alcohols or phenols yields carbamate (urethane) derivatives. This reaction, often catalyzed by bases or organometallic compounds, is fundamental to polyurethane chemistry but is also widely used in the synthesis of fine chemicals and pharmaceuticals. The synthesis of carbamates can be achieved by reacting the isocyanate with an alcohol, where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate. The Curtius rearrangement is another method that generates an isocyanate intermediate from an acyl azide (B81097), which can then be trapped by an alcohol to form the carbamate.

Table 2: Synthesis of Urea and Carbamate Derivatives from Isocyanates
Product ClassNucleophileGeneral ReactionResulting Functional Group
Substituted UreaAmine (R₂NH)R-NCO + R'₂NH → R-NH-C(O)-NR'₂Urea
Carbamate (Urethane)Alcohol (R'OH)R-NCO + R'OH → R-NH-C(O)-OR'Carbamate

Role in Complex Molecule Construction and Drug Discovery Intermediates

Chemical intermediates are the foundational building blocks for active pharmaceutical ingredients (APIs). Isocyanates, including this compound, are important intermediates because their reactivity allows for the straightforward introduction of urea or carbamate linkages, which are common structural motifs in drug molecules. These functional groups can act as hydrogen bond donors and acceptors, facilitating crucial interactions between a drug and its biological target.

The versatility of the isocyanate group makes it a valuable tool in constructing complex molecules. It can be involved in cyclization reactions to form heterocycles or used to link different molecular fragments together. In drug discovery, intermediates like this compound are essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting the isocyanate with a diverse set of amines or alcohols, medicinal chemists can systematically modify a lead compound to optimize its efficacy and pharmacokinetic properties. The chiral nature of this compound is particularly advantageous, as it allows for the synthesis of stereochemically defined drug candidates, which is often a regulatory requirement and critical for therapeutic success. Its use as a precursor is vital in the synthesis of drugs for CNS disorders, anticancer agents, and antiviral medications.

Polymer Chemistry and Materials Science Applications of 2 Phenylpropyl Isocyanate

Polyurea and Polyurethane Synthesis Utilizing 2-Phenylpropyl Isocyanate Derivatives

There is currently a lack of available research data detailing the synthesis and characterization of polyureas and polyurethanes derived specifically from this compound. General principles of polyurethane and polyurea synthesis involve the reaction of isocyanates with hydroxyl and amine functional groups, respectively. The reaction mechanism proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group.

Table 1: Hypothetical Reactants for Polyurethane and Polyurea Synthesis with this compound

Polymer TypeIsocyanateCo-reactant
PolyurethaneThis compoundPolyether polyol, Polyester polyol
PolyureaThis compoundPolyetheramine, Aliphatic diamine

This table is illustrative of the general classes of co-reactants used in polyurethane and polyurea synthesis and does not represent experimentally verified reactions with this compound.

Exploration of Polyisocyanates Derived from this compound

The conversion of a monoisocyanate like this compound into a polyisocyanate is a critical step for its use in creating cross-linked polymer networks. Common methods for producing polyisocyanates from monoisocyanates include trimerization to form isocyanurates or reaction with a polyol to create an isocyanate-terminated prepolymer. These polyfunctional isocyanates can then be used to build higher molecular weight and cross-linked polymers. There are no specific studies found that describe the synthesis or properties of polyisocyanates derived from this compound.

Advanced Polymeric Materials Design Incorporating this compound Moieties

The incorporation of specific chemical moieties is a key strategy in the design of advanced polymeric materials with tailored properties. The 2-phenylpropyl group, with its combination of aromatic and aliphatic character, could potentially be used to influence properties such as thermal stability, mechanical strength, and solubility of polymers. However, without experimental data, the precise impact of incorporating this compound moieties into polymer chains remains unknown. Research in this area would be necessary to determine if this particular isocyanate offers any advantages in the design of novel polymers for advanced applications.

Theoretical and Computational Studies of 2 Phenylpropyl Isocyanate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to the computational study of chemical systems. DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical problems, from geometry optimization to reaction kinetics. The choice of functional (e.g., B3LYP, ωB97X-D3) and basis set (e.g., 6-31G(d), def2-TZVPP) is crucial for obtaining reliable results.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-phenylpropyl isocyanate, this involves optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the conformational flexibility arising from rotation around several single bonds: the bond connecting the phenyl ring to the propyl chain, the C-C bonds within the propyl chain, and the bond connecting the propyl chain to the isocyanate group. Computational studies can map the potential energy surface associated with the rotation of these bonds to identify the most stable conformers (energy minima) and the energy barriers separating them. For instance, studies on analogous molecules with multiple rotors, like phenyl benzoate, have successfully used DFT to analyze the complex conformational space and the energetic penalties of non-planar arrangements.

Table 1: Representative Optimized Geometric Parameters for an Isocyanate Moiety (Illustrative) This table is based on general values for isocyanates and illustrates the type of data obtained from DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (propyl-isocyanate)~ 1.45 Å
Bond LengthN=C (isocyanate)~ 1.22 Å
Bond LengthC=O (isocyanate)~ 1.18 Å
Bond AngleC-N=C~ 125°
Bond AngleN=C=O~ 175°
Dihedral AngleC-C-N=CVariable (Defines Conformation)

Electronic Structure and Bonding Analysis

The high reactivity of the isocyanate group is directly related to its electronic structure. The carbon atom in the -N=C=O group is situated between two highly electronegative atoms (nitrogen and oxygen), which withdraw electron density, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. mdpi.com DFT calculations provide a quantitative description of this charge distribution.

Analysis tools frequently used alongside DFT include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For an isocyanate, these maps would show a region of high positive potential (electrophilic character) around the central carbon atom and negative potential (nucleophilic character) around the oxygen and nitrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the stabilization energies resulting from donor-acceptor interactions within the molecule.

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Illustrative) These descriptors provide a quantitative measure of a molecule's reactivity.

DescriptorFormulaInterpretation
Ionization Potential (IP)I = -EHOMOEnergy required to remove an electron
Electron Affinity (EA)A = -ELUMOEnergy released when an electron is added
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons
Electrophilicity Index (ω)ω = χ² / (2η)Measure of electrophilic character

Reaction Pathway and Transition State Computations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.

For example, in the reaction of an isocyanate with an alcohol to form a urethane (B1682113), computational studies on model systems like phenyl isocyanate and methanol (B129727) have shown that the reaction can proceed through different pathways. mdpi.com Calculations reveal the formation of pre-reaction complexes where the reactants are held together by non-covalent interactions, followed by the crucial transition state for bond formation, and finally a post-reaction complex before dissociation into the final products. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a "force field".

However, the application of atomistic MD simulations to isocyanates has been historically limited by the lack of accurate force fields capable of reliably predicting their physical properties. mdpi.comresearchgate.net Standard, general-purpose force fields have been shown to significantly overestimate properties like viscosity and enthalpy of vaporization for simple isocyanates. mdpi.com

Recent developments have focused on creating more accurate, specific force fields for this class of compounds. nsf.govacs.org These improved models allow for the successful simulation of various properties:

Vapor-Liquid Equilibria: MD and Monte Carlo simulations can model the phase behavior of isocyanates, predicting properties like liquid density, vapor pressure, and critical points. nsf.govacs.org

Intermolecular Interactions: Simulations can reveal the nature and strength of interactions between isocyanate molecules in the liquid state, such as those between NCO groups or aromatic rings. mdpi.com

Polymer Formation: MD can be used to simulate the polymerization process, for example, by modeling the formation of polyurethane films from diisocyanate and polyol monomers. nih.gov

Thermodynamic and Kinetic Predictions from Computational Models

Computational models, particularly DFT, provide direct access to key thermodynamic and kinetic data that govern chemical reactions. By calculating the vibrational frequencies of stationary points on the potential energy surface, one can compute thermochemical properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Kinetic Predictions: The Gibbs free energy of activation (ΔG‡), calculated as the difference in free energy between the transition state and the reactants, is used to predict the reaction rate constant via Transition State Theory. Theoretical calculations have shown that the activation energy for urethane formation is substantial, but can be significantly lowered by the participation of additional alcohol molecules (acting as catalysts) or dedicated catalysts in the transition state. nih.gov

Table 3: Illustrative Thermodynamic and Kinetic Data from a Computed Reaction Pathway (e.g., Isocyanate + Alcohol) Values are representative of data obtained from DFT calculations for analogous reactions.

ParameterSymbolTypical Calculated Value RangeSignificance
Reaction EnergyΔErxn-100 to -150 kJ/molOverall change in electronic energy (exothermic)
Activation EnergyEa or ΔE‡+50 to +120 kJ/mol (uncatalyzed)Energy barrier that must be overcome for reaction
Reaction Free EnergyΔGrxn-90 to -140 kJ/molIndicates a spontaneous reaction
Free Energy of ActivationΔG‡+100 to +160 kJ/mol (uncatalyzed)Determines the reaction rate

Computational Mechanistic Elucidation of Isocyanate Reactions

The true power of these computational methods lies in their ability to elucidate complex reaction mechanisms by piecing together information about intermediates, transition states, and reaction energetics. For isocyanate reactions, such as urethane formation, computation has been instrumental in resolving mechanistic debates.

Studies on model systems have demonstrated that the nucleophilic addition of an alcohol occurs across the N=C bond of the isocyanate, rather than the C=O bond. researchgate.net The mechanism is generally concerted, meaning the breaking of the alcohol's O-H bond and the formation of new C-O and N-H bonds occur simultaneously within a single cyclic transition state. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for 2 Phenylpropyl Isocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-phenylpropyl isocyanate and for monitoring its reactions in real-time. weebly.comslideshare.netslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For the structural elucidation of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is employed to assign all proton and carbon signals definitively. pitt.eduresearchgate.net The ¹H NMR spectrum provides information on the number of different kinds of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.

Expected NMR Data for this compound

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Phenyl C-H~7.2-7.4~126-129Multiple signals for ortho, meta, and para positions.
Phenyl C (quaternary)-~144The carbon atom attached to the propyl chain.
CH (methine)~3.0-3.2~45-50Signal would be a multiplet due to coupling with adjacent CH₂ and CH₃ protons.
CH₂ (methylene)~3.3-3.5~50-55Signal would be a multiplet coupled to the methine proton. This carbon is directly attached to the electron-withdrawing NCO group.
CH₃ (methyl)~1.2-1.4~20-25Signal would be a doublet coupled to the methine proton.
NCO (isocyanate carbon)-~120-125This quaternary carbon signal is often broad and of lower intensity.

In the context of reaction monitoring , NMR spectroscopy offers a powerful method for tracking the consumption of this compound and the formation of products, such as urethanes or ureas. magritek.com For example, in the reaction with an alcohol to form a urethane (B1682113), the following spectral changes would be observed:

Disappearance of Reactant Signals: The distinct signals corresponding to the protons and carbons of the this compound, particularly the CH₂ group adjacent to the isocyanate, would decrease in intensity over time.

Appearance of Product Signals: New signals characteristic of the urethane product would emerge. This includes a new signal for the N-H proton (typically in the range of 5-9 ppm, which is often broad) and a shift in the signal of the carbonyl carbon to the typical urethane range (~155-160 ppm).

By integrating the signals of the reactant and product at various time points, kinetic data for the reaction can be accurately determined.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and studying intermolecular interactions like hydrogen bonding in systems involving this compound.

Functional Group Analysis: The most prominent feature in the IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band appears in a relatively uncongested region of the spectrum, making it highly diagnostic. spectroscopyonline.comresearchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds.

Characteristic Vibrational Frequencies for this compound

Table 2. Key IR and Raman Bands for Functional Group Identification.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Notes
-N=C=OAsymmetric Stretch2250 - 2280Very Strong, SharpThe most characteristic peak for an isocyanate. spectroscopyonline.com
Aromatic C-HStretch3000 - 3100Medium to WeakCharacteristic of the phenyl ring. libretexts.org
Aliphatic C-HStretch2850 - 2960StrongFrom the propyl chain. pressbooks.pub
Aromatic C=CRing Stretch1450 - 1600Medium to StrongMultiple bands are typically observed.

Monitoring a reaction, such as the formation of a polyurethane, via IR spectroscopy is straightforward: the intense -N=C=O band at ~2270 cm⁻¹ will diminish, while new bands corresponding to the urethane linkage appear, including the N-H stretch (~3300 cm⁻¹) and the urethane C=O stretch (~1700-1730 cm⁻¹). researchgate.net

Hydrogen Bonding Studies: When this compound reacts to form products like urethanes or ureas, the resulting N-H and C=O groups can participate in hydrogen bonding. researchgate.netscispace.com IR and Raman spectroscopy are highly sensitive to these interactions. nih.govresearchgate.net The formation of hydrogen bonds typically causes:

A shift of the N-H stretching vibration to a lower frequency (broadening of the band).

A shift of the C=O stretching vibration to a lower frequency.

The extent of these shifts can provide qualitative and semi-quantitative information about the strength and nature of the hydrogen bonding network within the material, which is crucial for understanding the structure-property relationships in resulting polymers.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for identifying its reaction products. nih.gov It provides information about the mass-to-charge ratio (m/z) of ions, which allows for molecular formula determination and structural elucidation through the analysis of fragmentation patterns.

Under electron ionization (EI), this compound (Molecular Weight: 161.20 g/mol ) would be expected to produce a molecular ion peak (M⁺) at m/z = 161. The subsequent fragmentation pattern would provide structural confirmation.

Predicted Mass Spectrometry Fragmentation for this compound

Table 3. Plausible EI-MS Fragments and their Mass-to-Charge Ratios (m/z).
m/zProposed Fragment StructureFragmentation Pathway
161[C₁₀H₁₁NO]⁺Molecular Ion (M⁺)
119[C₉H₁₁]⁺Loss of isocyanate radical (·NCO)
105[C₈H₉]⁺Benzylic cleavage, loss of ·CH₂NCO
91[C₇H₇]⁺Tropylium ion, a common rearrangement for benzyl-type fragments.

For mechanistic studies and reaction product identification , MS is often coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). acs.orgnih.gov This allows for the separation of components in a complex reaction mixture before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (e.g., the molecular ion of a suspected product) and fragment it further to confirm its structure. acs.orgresearchgate.net This is particularly useful for unambiguously identifying adducts, byproducts, and intermediates in reactions involving this compound.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for both the purification of this compound and the qualitative and quantitative analysis of its reaction mixtures. The choice of technique depends on the volatility and polarity of the compounds of interest.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of isocyanates and their derivatives. nih.gov Due to the reactivity of the isocyanate group, analysis often involves derivatization to form a more stable compound (e.g., a urea (B33335) or urethane derivative) prior to analysis. epa.gov However, direct analysis of reaction mixtures is also possible with careful method development.

Gas Chromatography (GC): As this compound is a relatively volatile compound, GC is a suitable technique for its analysis and for monitoring reactions where other components are also volatile. A non-polar or mid-polar capillary column is typically used, with detection by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for definitive identification of components.

Typical Chromatographic Conditions

Table 4. Representative Conditions for Chromatographic Analysis.
TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 or Phenyl column. sielc.com
Mobile PhaseGradient of acetonitrile (B52724) and water. sielc.com
DetectorUV-Vis (e.g., at 254 nm, due to the phenyl group) or Mass Spectrometry (LC-MS). researchgate.net
ApplicationAnalysis of reaction kinetics, product distribution, and purification.
GCColumnCapillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).
Carrier GasHelium or Hydrogen.
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (GC-MS).
ApplicationPurity assessment of starting material, analysis of volatile reaction products.

Column chromatography using silica (B1680970) gel is also a standard laboratory method for the purification of this compound from non-polar impurities or more polar reaction products, typically using a solvent system like hexane (B92381) and ethyl acetate. rsc.org

Challenges and Future Directions in 2 Phenylpropyl Isocyanate Research

Addressing Sustainability in Isocyanate Synthesis

The traditional synthesis of isocyanates, including 2-Phenylpropyl isocyanate, heavily relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical. nih.govrsc.orgacs.orgresearchgate.net This process generates significant amounts of corrosive hydrogen chloride (HCl) as a byproduct, posing environmental and safety risks. researchgate.netgoogle.com Consequently, a major challenge and a key future direction in isocyanate research is the development of sustainable, phosgene-free synthetic routes.

Key research efforts are concentrated on several alternative pathways:

Carbamate (B1207046) Thermolysis: This is considered one of the most promising non-phosgene methods. nih.govresearchgate.net It typically involves two steps: the synthesis of a carbamate intermediate from an amine, followed by thermal decomposition to yield the isocyanate and an alcohol, which can often be recycled. nih.govresearchgate.net Various carbonyl sources for the first step are being investigated, including dimethyl carbonate (DMC) and urea (B33335). nih.govresearchgate.net

Curtius Rearrangement: This classic reaction offers a clean, phosgene-free route to isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. thieme-connect.comlibretexts.org The primary challenge lies in handling the potentially explosive acyl azide. However, recent advancements, particularly in flow chemistry, have demonstrated that this intermediate can be generated and converted in situ, significantly enhancing the safety and scalability of the process. thieme-connect.comacs.org

Bio-based Feedstocks: A significant push towards sustainability involves replacing petroleum-based starting materials with renewable resources. rsc.orgrsc.orgresearchgate.net Researchers are exploring the use of precursors derived from lignin, vegetable oils, fatty acids (from sources like algae), and amino acids to synthesize bio-based isocyanates. acs.orgresearchgate.netgoogle.comchemrxiv.org For a compound like this compound, this could involve sourcing aromatic precursors from biomass, such as lignin, which is an abundant aromatic renewable resource. google.com

Carbon Dioxide (CO₂) Utilization: Direct synthesis of isocyanates or their precursors from CO₂ is an attractive green chemistry approach. researchgate.net Research is ongoing to develop efficient catalytic systems for the oxidative carbonylation of amines or related compounds using CO₂ as a C1 source, which would provide a valuable use for this greenhouse gas. researchgate.net

These innovative and sustainable methods promise to reduce the environmental footprint and improve the safety profile of isocyanate production. rsc.org

Comparison of Sustainable Synthesis Routes for Isocyanates

Synthesis RouteKey PrecursorsPrimary AdvantageKey ChallengeRelevant Compounds
Carbamate ThermolysisAmines, Dimethyl Carbonate (DMC), Urea, COAvoids phosgene and corrosive HCl byproduct. nih.govacs.orgOften requires harsh reaction conditions and efficient catalysts. nih.govMethyl N-phenyl carbamate, Toluene-2,4-dicarbamate (TDC)
Curtius RearrangementCarboxylic Acids, HydrazidesClean, high-yielding, and can utilize renewable acids. thieme-connect.comSafe handling of high-energy acyl azide intermediates. thieme-connect.comacs.orgAcyl Azide, Algae-derived diisocyanates
Bio-based SynthesisLignin, Vegetable Oils, Amino Acids (e.g., L-lysine)Reduces reliance on fossil fuels; potential for biodegradable products. researchgate.netresearchgate.netAchieving comparable performance to fossil-based counterparts. rsc.orgVanillic acid, Syringic acid, Pentamethylene diisocyanate (PDI)
CO₂ FixationAmines, CO₂Utilizes a greenhouse gas as a C1 feedstock. researchgate.netRequires development of highly efficient and selective catalysts.Methyl formate (MF)

Development of Novel Reactivity Modalities

Beyond the well-established reactions with alcohols and amines to form polyurethanes and polyureas, future research is focused on unlocking new reactivity patterns for isocyanates like this compound. This exploration aims to create novel molecular architectures and functional materials that are not accessible through traditional methods.

Emerging areas of interest include:

Catalytic C-H Bond Functionalization: Recent breakthroughs have shown that transition metals, such as cobalt, can catalyze the direct addition of C-H bonds across the N=C bond of an isocyanate. nih.gov This provides a highly efficient, step-economic method for creating complex amide structures from simple arene and heteroarene precursors. nih.gov

Cycloaddition Reactions: Isocyanates can participate as electrophiles in various cycloaddition reactions. acs.orgrsc.org For example, [3+2] cycloadditions with nitrones can lead to the formation of 1,2,4-oxadiazolidin-5-ones, while formal [4+1] cycloadditions with isocyanides can produce a diverse range of five-membered heterocyclic compounds. acs.orgrsc.org These reactions provide access to unique heterocyclic scaffolds with potential applications in pharmaceuticals and materials science.

Multicomponent Reactions (MCRs): The high reactivity of the isocyanate group makes it an ideal component in MCRs, where three or more reactants combine in a single step to form a complex product. rsc.org Isocyanate-based MCRs have been used to efficiently synthesize complex molecules like 1,2,4-triazole-3-ones and various cyclic amides, often under mild, metal-free conditions. rsc.org

Controlled Trimerization: The cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a key reaction for creating crosslinked polymer networks with enhanced thermal and mechanical stability. acs.org Future research is directed towards developing more selective and efficient catalysts that allow for precise control over this process, enabling the synthesis of well-defined polymer networks and poly(urethane-isocyanurate) materials. acs.orgutwente.nl

Overview of Novel Reactivity Modalities for Isocyanates

Reactivity ModalityReactantsKey ProductsSignificance
Catalytic C-H AmidationIsocyanate, Arene/Heteroarene with directing groupAromatic and Heterocyclic AmidesConvergent and atom-economic route to complex amides. nih.gov
[3+2] CycloadditionIsocyanate, Nitrone1,2,4-Oxadiazolidin-5-onesAccess to novel heterocyclic structures. acs.org
Multicomponent ReactionsIsocyanate + multiple other components (e.g., aldehydes, amines)Complex heterocyclic structures (e.g., triazolones)High efficiency and molecular complexity in a single step. rsc.org
Controlled CyclotrimerizationThree isocyanate moleculesIsocyanurate ringsCreates highly stable, crosslinked polymer networks with enhanced properties. acs.org

Integration with Flow Chemistry and Automated Synthesis

A significant challenge in isocyanate chemistry involves managing highly reactive and often hazardous intermediates, as well as controlling exothermic reactions. The integration of continuous flow chemistry and automated synthesis platforms presents a powerful solution to these issues, marking a critical future direction for both laboratory-scale research and industrial production.

The advantages of this integration are manifold:

Enhanced Safety: Flow reactors, or microreactors, handle only small volumes of material at any given time, which drastically reduces the risks associated with hazardous intermediates like acyl azides or highly exothermic reactions. thieme-connect.comgoogle.comiranarze.ir Intermediates can be generated and consumed "in flow," avoiding their isolation and storage. google.com

Precise Process Control: Microreactors offer superior heat and mass transfer compared to batch reactors. iranarze.irsemanticscholar.orgresearchgate.netresearchgate.net This allows for precise control over reaction temperature, pressure, and residence time, leading to higher yields, better selectivity, and more consistent product quality. researchgate.net

Scalability and Efficiency: Processes developed in laboratory-scale flow reactors can often be scaled up more easily and reliably than batch processes by "numbering up" (running multiple reactors in parallel). mdpi.com Automation allows for high-throughput experimentation, accelerating the optimization of reaction conditions. researchgate.netacs.orgresearchgate.net

Sustainable Manufacturing: Flow chemistry enables the safe use of alternative, greener synthetic routes, such as the Curtius rearrangement of renewable carboxylic acids, making it a key technology for sustainable isocyanate production. acs.orguniversityofcalifornia.edu

The application of flow chemistry has been successfully demonstrated for preparing isocyanates from hydrazides, showcasing a safe, efficient, and scalable process. thieme-connect.comacs.org Future work will likely focus on integrating these synthesis platforms with downstream polymerization and material processing steps, creating a seamless, automated workflow from monomer synthesis to final product manufacturing. acs.orgresearchgate.net

Benefits of Flow Chemistry in this compound Research

BenefitDescriptionImpact on Research & Production
Improved SafetySmall reaction volumes and in-situ generation/consumption of hazardous intermediates minimize risk. thieme-connect.comgoogle.comEnables the use of highly reactive pathways (e.g., Curtius rearrangement) that are risky in batch.
Precise ControlSuperior heat and mass transfer allow for tight control over temperature, time, and mixing. iranarze.irresearchgate.netLeads to higher product purity, better yields, and fewer side reactions.
Rapid OptimizationAutomated systems allow for quick screening of reaction parameters (temperature, concentration, catalysts). researchgate.netAccelerates the discovery and development of new synthetic methods and materials.
Seamless ScalabilityScaling up is achieved by continuous operation or parallelization ("numbering-up") rather than larger, more dangerous reactors. mdpi.comFacilitates a smoother transition from laboratory discovery to industrial production.

Exploration of Advanced Material Properties and Functions

While this compound is a building block for conventional polyurethanes, a major future direction is its use in creating advanced materials with tailored properties and novel functionalities. By strategically designing the polymer architecture and incorporating functional groups, researchers can move beyond traditional applications.

Key areas of exploration include:

High-Performance Polymers: The aromatic nature of this compound can be leveraged to create polymers with high thermal stability and mechanical strength. By controlling the crosslink density, for instance through the formation of isocyanurate rings, materials with enhanced rigidity and resistance to deformation can be produced. paint.org

Functional Polymers: Isocyanates are highly effective reagents for the post-polymerization modification of polymers containing hydroxyl or amine groups. acs.org This allows for the introduction of specific functionalities (e.g., photoresponsive azobenzene units, redox-active viologen moieties) onto a polymer backbone, creating "smart" materials that respond to external stimuli. acs.org

Nanocomposites: Incorporating isocyanate-functionalized nanoparticles, such as carbon nanotubes (CNTs), into a polymer matrix is a promising strategy for enhancing material properties. researchgate.net The isocyanate groups on the CNT surface can form covalent bonds with the polymer matrix, leading to improved dispersion and interfacial adhesion. This results in significant improvements in mechanical properties like tear strength and scratch hardness. researchgate.net

Bio-based Thermoplastics: The combination of bio-derived aromatic isocyanates with bio-polyols opens the door to fully sustainable, high-performance thermoplastics. chemrxiv.orgbdmaee.net Research indicates that lignin-derivable diisocyanates can be used to synthesize polyurethanes with thermal and mechanical properties comparable to their petroleum-based counterparts, such as those made from Methylene Diphenyl Diisocyanate (MDI). chemrxiv.org

This focus on structure-property relationships will enable the design of next-generation materials derived from this compound for demanding applications in coatings, elastomers, adhesives, and smart devices.

Impact of Isocyanate Structure on Advanced Material Properties

Modification StrategyExampleResulting Property EnhancementPotential Application
Increased Crosslink DensityFormation of isocyanurate trimersIncreased thermal stability, rigidity, and hardness.High-performance coatings, rigid foams.
Post-Polymerization FunctionalizationGrafting functional isocyanates onto a polyol backboneCreation of stimuli-responsive materials (e.g., light, pH). acs.orgSmart materials, sensors, drug delivery systems.
Nanoparticle IncorporationBlending isocyanate-functionalized carbon nanotubes into a polyurethane matrixImproved tear strength, toughness, and scratch hardness. researchgate.netDurable composites, protective coatings.
Use of Bio-based AromaticsSynthesizing polyurethanes from lignin-derived diisocyanatesSustainable materials with high thermal stability. chemrxiv.orgGreen alternatives to petroleum-based performance plastics.

Q & A

Q. What are the standard laboratory protocols for synthesizing 2-Phenylpropyl isocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via the reaction of 2-phenylpropylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature (typically 0–25°C) critically affect reaction efficiency. Catalysts like triethylamine may accelerate the reaction by neutralizing HCl byproducts. Post-synthesis, purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted amines or solvents .

Q. What safety measures are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested for chemical penetration resistance), tightly sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Storage : Store in airtight containers away from moisture and alcohols to prevent unintended reactions (e.g., urethane formation).
  • Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze residual isocyanate .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer :
  • HPLC : Effective for quantifying purity and detecting trace impurities (reporting limit: ~0.02 µg for isocyanates).
  • FT-IR : Identifies characteristic N=C=O stretching vibrations (~2270 cm⁻¹).
  • NMR : 13C^{13}\text{C} NMR confirms the isocyanate carbon signal at ~120–125 ppm.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 161.2 g/mol for this compound) .

Advanced Research Questions

Q. How do solvent polarity and temperature modulate the reaction kinetics of this compound with nucleophiles?

  • Methodological Answer : Solvent polarity impacts activation energy (EaE_a) by stabilizing transition states. For example:
Solvent TypeEaE_a Range (kJ mol⁻¹)Nucleophile Type
Polar aprotic30–48Primary alcohols
Non-polar41–52Secondary alcohols
Microreactor systems enable precise control of temperature and residence time, facilitating kinetic studies. Arrhenius plots derived from such systems can optimize reaction scalability .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model electrophilic interactions between the isocyanate group and nucleophiles. Parameters like Fukui indices quantify reactive sites, while transition-state analysis predicts regioselectivity. Coupling these with experimental validation (e.g., kinetic isotope effects) refines mechanistic hypotheses .

Q. What strategies resolve contradictions in reported reaction yields of this compound across studies?

  • Methodological Answer :
  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., moisture content).
  • Controlled Replication : Standardize solvents, catalysts, and temperature to isolate variables.
  • Sensitivity Analysis : Test how minor deviations in protocol (e.g., stirring rate) affect reproducibility .

Q. What advanced methods identify environmental degradation products of this compound?

  • Methodological Answer :
  • LC-MS/MS : Detects hydrolyzed products (e.g., 2-phenylpropylurea) at trace levels.
  • Isotopic Labeling : 13C^{13}\text{C}-tagged reagents track degradation pathways in environmental matrices.
  • Microcosm Studies : Simulate soil or aquatic systems to monitor biodegradation kinetics and metabolite accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.